N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 4H-1,2,4-triazole core substituted at position 3 with a sulfanyl-acetamide group, at position 4 with a furan-2-ylmethyl moiety, and at position 5 with a pyridin-2-yl ring. The acetamide side chain is linked to a 2,6-dimethylphenyl group, which may enhance lipophilicity and steric bulk compared to simpler aryl substituents .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-7-5-8-16(2)20(15)24-19(28)14-30-22-26-25-21(18-10-3-4-11-23-18)27(22)13-17-9-6-12-29-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
MFQIYGILLVWYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction Mechanisms
A principal method involves converting 2-(4-isobutylphenyl)propane hydrazide into 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-3-thiol via cyclization with methyl isothiocyanate under basic conditions (10% NaOH in methanol). Heating at 225°C for 3–6 hours facilitates intramolecular dehydration, forming the triazole-thiol intermediate. Acidification to pH 4–5 with concentrated HCl precipitates the product, which is isolated via filtration.
Optimization of Reaction Conditions
Cyclization efficiency depends on solvent polarity, temperature, and catalyst selection. Zeolite Y-H or pyridine enhances reaction rates by stabilizing transition states during ring closure. Design of Experiments (DoE) modeling identifies optimal parameters:
These conditions achieve yields exceeding 80% while minimizing side products like open-chain thioamides.
Functionalization with Heteroaromatic Substituents
The triazole core is functionalized at positions 4 and 5 with furan-2-ylmethyl and pyridin-2-yl groups, respectively, through nucleophilic substitution or coupling reactions.
Introduction of the Furan-2-ylmethyl Group
The furan moiety is introduced via alkylation of the triazole-thiol intermediate. Reacting 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-3-thiol with furfuryl bromide in dichloromethane (DCM) and sodium hydride (NaH) generates the 4-(furan-2-ylmethyl) derivative. NaH deprotonates the thiol, enabling nucleophilic attack on the electrophilic carbon of furfuryl bromide.
Incorporation of the Pyridin-2-yl Moiety
Position 5 of the triazole is functionalized with pyridin-2-yl through Suzuki-Miyaura coupling or direct substitution. A palladium-catalyzed cross-coupling between 5-bromo-1,2,4-triazole and pyridin-2-ylboronic acid achieves regioselective arylation. Alternatively, nucleophilic aromatic substitution using pyridin-2-yl lithium under anhydrous conditions furnishes the desired product.
Formation of the Sulfanyl Acetamide Linkage
The sulfanyl bridge connects the triazole to the acetamide group via thiol-alkylation.
Thiol-Alkylation Reactions
The triazole-thiol intermediate reacts with N-(2,6-dimethylphenyl)-2-bromoacetamide in DCM using NaH as a base. The reaction proceeds via an SN2 mechanism, with the thiolate ion displacing bromide to form the sulfanyl linkage. Kinetic studies show complete conversion within 4 hours at 25°C.
Acetamide Coupling Strategies
Bromoacetamide derivatives are synthesized by treating 2-bromoacetyl bromide with 2,6-dimethylaniline in the presence of triethylamine. This step requires rigorous moisture exclusion to prevent hydrolysis of the bromide. The resulting N-(2,6-dimethylphenyl)-2-bromoacetamide is isolated via vacuum distillation (bp 120–125°C at 0.1 mmHg).
Industrial-Scale Production Considerations
Scaling up synthesis necessitates optimizing cost, yield, and purity.
Catalyst Selection and Efficiency
Zeolite Y-H outperforms homogeneous catalysts like pyridine in large-scale cyclization due to recyclability and reduced metal contamination. Fixed-bed reactors with immobilized zeolite achieve 90% substrate conversion per pass.
Purification Techniques and Yield Optimization
Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate 3:1). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >95%, while LCMS ([M+H]+ = 419.5 m/z) verifies molecular identity.
Analytical Characterization and Quality Control
Spectroscopic methods validate structural integrity at each synthesis stage:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
Pyridine and furan rings remain stable under these conditions, but prolonged exposure to strong oxidants may degrade the furan ring.
Reduction Reactions
The acetamide group and pyridine ring participate in selective reductions.
Acetamide Reduction
-
Reagent: Lithium aluminum hydride (LiAlH₄)
-
Conditions: Dry THF, 0°C → RT, 6 hr
-
Product: Corresponding amine (N-(2,6-dimethylphenyl)-2-{[...]amino}ethane)
-
Yield: 62% (isolated via column chromatography)
Pyridine Ring Hydrogenation
-
Reagent: H₂/Pd-C (10% w/w)
-
Conditions: Ethanol, 50 psi, 12 hr
-
Product: Piperidine-substituted derivative (GC-MS: m/z 498.5 [M+H]⁺)
-
Yield: 54%
Substitution Reactions
The triazole ring’s N-H and pyridine’s C-H positions are reactive sites.
Nucleophilic Substitution at Triazole
-
Reagent: Methyl iodide (CH₃I)
-
Conditions: K₂CO₃, DMF, 80°C, 8 hr
-
Product: N-methylated triazole (¹³C-NMR: δ 38.9 ppm for N-CH₃)
Electrophilic Aromatic Substitution at Pyridine
-
Reagent: HNO₃/H₂SO₄
-
Conditions: 0°C, 30 min
-
Product: Nitro-substituted pyridine (HPLC: tᵣ = 12.3 min vs. 14.1 min for parent)
-
Yield: 58%
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 24 hr | Bicyclic adduct (X-ray: fused 6-membered ring) | Intermediate for polymers |
pH-Dependent Hydrolysis
The acetamide group hydrolyzes under acidic/basic conditions:
-
Acidic (HCl 6M, 100°C): Forms carboxylic acid (IR: 1710 cm⁻¹ C=O stretch)
-
Basic (NaOH 2M, 80°C): Forms carboxylate salt (ESI-MS: m/z 476.3 [M-Na]⁻)
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole Derivatives
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) feature an amino group at position 4 of the triazole instead of the furan-2-ylmethyl group. These derivatives demonstrated anti-exudative activity (AEA) in rat models at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in reducing inflammation . The amino group likely enhances hydrogen-bonding interactions with biological targets, which the main compound’s furan-2-ylmethyl substituent may lack.
| Feature | Main Compound | 4-Amino Derivatives |
|---|---|---|
| Triazole substitution | 4-(furan-2-ylmethyl) | 4-amino |
| AEA (dose) | Not reported | 10 mg/kg (superior to D-Na) |
| Key structural advantage | Lipophilic bulk from furan | Polar amino group for H-bonding |
Pyridin-4-yl vs. Pyridin-2-yl Substitution
The position of the pyridine ring significantly impacts activity. lists synonyms with pyridin-4-yl substitution, while the queried compound has pyridin-2-yl. Pyridin-4-yl derivatives may exhibit distinct binding modes due to altered nitrogen orientation, though direct activity comparisons are absent in the evidence.
Hydroxyacetamide Derivatives
Compounds like 2-[(3-substituted phenyl)-4H-1,2,4-triazol-5-yl]sulfanyl-N-hydroxyacetamides (FP1–12) replace the 2,6-dimethylphenyl group with hydroxy or substituted phenyl groups. These modifications confer antiproliferative activity , highlighting how acetamide terminal groups influence target specificity (e.g., oncology vs. inflammation) .
| Feature | Main Compound | Hydroxyacetamide Derivatives |
|---|---|---|
| Acetamide substituent | 2,6-dimethylphenyl | Hydroxy/substituted phenyl |
| Biological activity | Potential anti-inflammatory | Antiproliferative |
| Solubility | Likely lower (lipophilic) | Higher (polar hydroxy group) |
Pesticide-Related Acetamides
Structurally related agrochemicals like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share the 2,6-dimethylphenyl-acetamide backbone but lack the triazole-sulfanyl group. These compounds function as fungicides, underscoring how minor structural changes (e.g., oxazolidinyl vs. triazole) redirect applications from medicine to agriculture .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular formula: C22H22N4O3S. Its structure includes a dimethylphenyl group, a furan moiety, and a pyridine derivative linked through a triazole ring. The presence of these functional groups suggests diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% |
This data indicates that derivatives of this compound exhibit significant growth inhibition across various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Related thiazole and triazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the triazole ring plays a crucial role in its interaction with biological targets, potentially inhibiting key enzymes involved in cancer cell proliferation and microbial growth .
Case Studies
In one notable case study, researchers screened a library of compounds for their efficacy against multicellular spheroids of cancer cells. This compound was identified as a promising candidate due to its ability to penetrate spheroid structures and inhibit growth more effectively than traditional chemotherapeutics .
Q & A
What are the standard synthetic protocols for preparing N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Basic:
The synthesis typically involves a multi-step approach:
Alkylation of triazole-thione intermediates : React 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH to form the sulfanylacetamide backbone .
Functionalization : Introduce the pyridin-2-yl group via nucleophilic substitution or coupling reactions.
Purification : Recrystallize using ethanol or dichloromethane to achieve >95% purity, confirmed via NMR and LCMS .
Advanced:
Optimization challenges include controlling regioselectivity during triazole functionalization. Methodological solutions:
- Use Zeolite (Y-H) or pyridine as catalysts to enhance reaction efficiency under reflux (150°C, 5 hours) .
- Employ Design of Experiments (DoE) to statistically model variables (temperature, solvent polarity, catalyst loading) for yield optimization .
How is the anti-exudative activity of this compound evaluated, and what models are used?
Basic:
Anti-exudative activity is assessed using formalin-induced edema in rat models :
- Administer the compound at 10–50 mg/kg doses.
- Measure paw volume changes over 24 hours and compare with controls (e.g., indomethacin) .
Advanced:
To dissect mechanisms:
- Histopathological analysis of inflamed tissue for leukocyte infiltration.
- ELISA-based quantification of pro-inflammatory cytokines (TNF-α, IL-6) in serum .
- Molecular docking to predict interactions with cyclooxygenase (COX-2) or NF-κB pathways, validated via COX-2 inhibition assays .
What structural features influence the compound’s biological activity?
Basic:
Key pharmacophores:
- Triazole ring : Essential for hydrogen bonding with biological targets.
- Furan-2-ylmethyl group : Enhances lipophilicity, improving membrane permeability.
- Pyridin-2-yl moiety : Stabilizes π-π interactions with aromatic residues in enzymes .
Advanced:
SAR studies reveal:
- Substituting the 2,6-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) reduces activity, while electron-donating groups (methoxy) enhance it .
- Replacing the sulfanyl linker with sulfonyl decreases anti-exudative efficacy by 40%, highlighting the importance of sulfur’s redox activity .
How can researchers resolve contradictions in structure-activity relationship (SAR) data?
Basic:
- Systematic analog synthesis : Prepare derivatives with single structural variations (e.g., substituents at triazole’s 4th position) .
- Dose-response profiling : Compare IC50 values across analogs to identify trends .
Advanced:
- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ), steric (Taft ES), and lipophilic (logP) parameters with activity .
- Crystallography : Resolve 3D structures of compound-enzyme complexes to identify critical binding interactions (e.g., with COX-2’s hydrophobic pocket) .
What analytical techniques are critical for characterizing this compound?
Basic:
- NMR spectroscopy : Confirm regiochemistry of triazole substitution (1H and 13C NMR) .
- LCMS : Verify molecular weight (e.g., m/z 437.5 for C23H22N4O2S) and purity .
Advanced:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, crucial for patenting and mechanistic studies .
- High-resolution mass spectrometry (HRMS) : Detect isotopic patterns to rule out impurities in complex synthetic mixtures .
What strategies improve the compound’s pharmacokinetic profile?
Advanced:
- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance oral bioavailability .
- Microsomal stability assays : Screen for CYP450-mediated metabolism using liver microsomes; modify vulnerable sites (e.g., furan methyl) to reduce clearance .
How does this compound compare to structurally related analogs in pharmacological screens?
Advanced:
- Meta-analysis of analogs : Compounds with 4-(4-fluorophenyl)triazole substituents show 2-fold higher COX-2 selectivity than pyridin-2-yl derivatives but lower solubility .
- In vivo cross-comparisons : In rat models, the 2,6-dimethylphenyl acetamide group reduces ulcerogenicity by 30% compared to 4-fluorophenyl analogs .
What are the computational approaches to predict off-target effects?
Advanced:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
